Esaft

Estrogen Receptor Fluorescence Polarization Competitive Binding Assay

Esaft (N-(estradiol-17β-succinylaminohexyl)-N'-fluoresceinyl-thiourea) is a synthetic conjugate linking 17β-estradiol to fluorescein via a long, flexible succinylaminohexyl-thiourea spacer arm. With a molecular formula of C₄₉H₅₃N₃O₉S and a molecular weight of approximately 860 g/mol, this compound serves as a dual-purpose tool in estrogen receptor (ER) research.

Molecular Formula C49H53N3O9S
Molecular Weight 860 g/mol
CAS No. 78232-36-7
Cat. No. B1226179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsaft
CAS78232-36-7
SynonymsESAFT
N-(estradiol-17 beta-succinylaminohexyl)-N'-fluoresceinyl-thiourea
Molecular FormulaC49H53N3O9S
Molecular Weight860 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC(=O)CCC(=O)NCCCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)CCC9=C3C=CC(=C9)O
InChIInChI=1S/C49H53N3O9S/c1-48-21-20-34-33-12-8-30(53)24-28(33)6-11-35(34)37(48)16-17-43(48)60-45(57)19-18-44(56)50-22-4-2-3-5-23-51-47(62)52-29-7-13-38-36(25-29)46(58)61-49(38)39-14-9-31(54)26-41(39)59-42-27-32(55)10-15-40(42)49/h7-10,12-15,24-27,34-35,37,43,53-55H,2-6,11,16-23H2,1H3,(H,50,56)(H2,51,52,62)/t34-,35-,37+,43+,48+/m1/s1
InChIKeyYQSULOORPKVMQL-HYJFRMKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esaft (CAS 78232-36-7): A Multifunctional Estradiol-Fluorescein Conjugate for Estrogen Biology Research


Esaft (N-(estradiol-17β-succinylaminohexyl)-N'-fluoresceinyl-thiourea) is a synthetic conjugate linking 17β-estradiol to fluorescein via a long, flexible succinylaminohexyl-thiourea spacer arm. With a molecular formula of C₄₉H₅₃N₃O₉S and a molecular weight of approximately 860 g/mol, this compound serves as a dual-purpose tool in estrogen receptor (ER) research [1]. The estradiol moiety confers target specificity for ER binding and cellular uptake, while the fluorescein moiety enables direct fluorescence detection without the need for secondary reagents. Critically, Esaft has also been identified as an inhibitor of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), the enzyme that oxidizes estradiol to the less active estrone, with an IC₅₀ of 104 nM against the human placental enzyme [2]. This dual biochemical profile—fluorescent ER probe and 17β-HSD2 inhibitor—distinguishes Esaft from simpler fluorescent estradiol derivatives that lack enzymatic inhibitory activity.

Workflow
ER binding & live-cell imaging without secondary reagents
Selection Logic
Dual-purpose: fluorescent ER probe & 17β-HSD2 inhibitor in one reagent
Use Context
Functional ER discrimination & local estradiol metabolism studies

Why Esaft Cannot Be Replaced by Generic Fluorescent Estradiol Conjugates or Standalone 17β-HSD2 Inhibitors


Generic fluorescent estradiol conjugates, such as estradiol-6-amino-fluorescein or simple fluorescein-isothiocyanate-linked derivatives, typically provide only receptor-binding fluorescence but lack the enzymatic inhibitory profile of Esaft [1]. Conversely, standalone 17β-HSD2 inhibitors (e.g., 11β-HSD2-IN-2 with IC₅₀ of 300 nM) offer enzymatic inhibition but no intrinsic fluorescence capability for direct visualization . The spacer chemistry of Esaft—a succinylaminohexyl-thiourea linker—was specifically engineered to balance receptor affinity with minimal steric interference, a design parameter that directly impacts experimental outcomes in both binding assays and live-cell imaging [2]. Substituting Esaft with a compound lacking either the enzyme-inhibitory activity or the optimal linker architecture would yield fundamentally different experimental results, making cross-study comparisons unreliable and procurement decisions consequential.

Esaft (Target)
Fluorescent ER probe + 17β-HSD2 inhibitor (IC₅₀ 104 nM); hexyl-thiourea linker balances affinity
Generic Fluorescein-E2
Lacks 17β-HSD2 inhibition; linker may cause steric interference, altering binding assay outcomes
Esaft (Target)
Enables functional nuclear translocation assay; requires intact ER machinery
17α-Fluorescein Conjugate
Higher reported ER affinity but no 17β-HSD2 activity; nuclear translocation profile may differ

Esaft: Quantified Differentiation Against Closest Analogs and Alternative Probes


Esaft vs. Generic Fluorescein-Estradiol Conjugate: Competitive Binding Affinity for Uterine Estrogen Receptors

Esaft was shown to inhibit 17β-HSD2 with an IC₅₀ of 104 nM in human placental microsomes [1]. This enzymatic inhibitory activity is entirely absent in generic fluorescein-estradiol conjugates such as E2-6-amino-fluorescein, which are designed solely for receptor binding. In competitive receptor binding assays, a structurally related E2-fluorescein conjugate (E2-F1) with an analogous hexyl-thiourea linker retained high affinity for uterine ER with a Kd of 1.5 nM versus 0.8 nM for unlabeled estradiol [2]. By extension, Esaft's linker design preserves receptor binding competence while adding the unique dimension of 17β-HSD2 inhibition, a property not found in any commercially available fluorescent estradiol probe.

17β-HSD2 Inhibition vs. Generic Conjugates
Class-level inference
Esaft IC₅₀ = 104 nM; generic conjugates show no enzymatic inhibition
Human placental microsomes; [³H]-estradiol substrate
Unique dual-role probe: eliminates separate inhibitor reagent
Data to verify; linker-dependent inhibition context
Estrogen Receptor Fluorescence Polarization Competitive Binding Assay Uterine Cytosol

Esaft vs. 11β-HSD2-IN-2: Inhibition Potency Against Human 17β-HSD2 in Placental Microsomes

Esaft inhibits human placental microsomal 17β-HSD2 with an IC₅₀ of 104 nM [1]. In comparison, the commercially available reference inhibitor 11β-HSD2-IN-2 (compound 3) exhibits an IC₅₀ of 300 nM against the same enzyme . Esaft is therefore approximately 2.9-fold more potent than 11β-HSD2-IN-2 in this assay system. Furthermore, highly optimized nonsteroidal inhibitors from the thiophene-2-carboxamide class have achieved IC₅₀ values as low as 61 nM (compound 6w), but these compounds lack any fluorescent properties and are not commercially available as research tools [2]. Esaft occupies a unique niche as a commercially accessible probe with both moderate 17β-HSD2 inhibitory activity and intrinsic fluorescence.

Potency vs. 11β-HSD2-IN-2
Cross-study comparable
Esaft: 104 nM; 11β-HSD2-IN-2: 300 nM; ~2.9-fold difference
Compound 6w: 61 nM but lacks fluorescence; not commercially available
Supports enzyme inhibition endpoint review with built-in fluorescence
Reported intermediate potency context
17β-HSD2 Enzyme Inhibition Estradiol Metabolism Osteoporosis Research

Esaft vs. Radioligand Binding Assay: Functional Selectivity in Intact-Cell Nuclear Uptake Assays

In a landmark study by Barrows et al. (1980), Esaft demonstrated temperature-dependent nuclear uptake in human mammary cancer and proliferative endometrium that was absent in non-target tissues including skeletal muscle, skin, stomach, colon, appendix, and lung [1]. Nuclear labeling with Esaft showed a significant positive correlation with the standard dextran-coated charcoal radioligand assay for estradiol receptor, but critically, unlike the radioligand assay that detects total receptor content regardless of functional status, Esaft nuclear uptake appeared to require an intact estradiol-receptor translocation mechanism [1]. This functional discrimination—reporting only on competent receptor machinery rather than total binding sites—represents a qualitative advantage over radioligand binding that cannot be matched by simple fluorescent conjugates lacking the specific linker chemistry of Esaft.

Functional Nuclear Uptake vs. Radioligand
Head-to-head
Esaft: requires intact ER translocation; DCC assay: total binding sites
Human mammary cancer; temperature-dependent nuclear transfer
Functional ER stratification capability beyond total receptor quantification
Translational research endpoint context
Nuclear Translocation Estrogen Dependence Intact-Cell Assay Breast Cancer

Esaft vs. 17α-Fluorescein-Labeled Estradiol: Differential ER Binding Affinity and Cooperativity in Fluorescence Polarization Assays

A 17α-fluorescein-labeled estradiol derivative developed for ER fluorescence polarization assays exhibited a Kd of 10.4 nM with a Hill coefficient of 1.63, indicating positive cooperative binding, and an IC₅₀ of 2.82 nM in competitive binding against unlabeled 17β-estradiol (Ki = 0.65 nM) [1]. While direct FP data for Esaft in the same assay format are not published, Esaft's 17β-linkage chemistry and hexyl-thiourea spacer are structurally distinct from the 17α-fluorescein conjugate. The 17α-substituted analogues were specifically developed because 17α-position modification was found to minimize steric interference and preserve higher ER affinity compared to certain 17β-linked conjugates [2]. Users must therefore weigh Esaft's unique advantage of 17β-HSD2 inhibitory activity against the potentially higher ER affinity of 17α-linked probes when selecting a reagent for FP-based screening.

Binding Affinity vs. 17α-Conjugate
Class-level inference
17α-conjugate: Kd = 10.4 nM; Hill coeff. 1.63; Esaft FP data not published
Human recombinant ERα; fluorescence polarization assay
17α-probe offers characterized FP binding; Esaft preferred for multi-endpoint studies
Selection depends on enzyme inhibition requirement
Fluorescence Polarization Estrogen Receptor Alpha Binding Cooperativity Endocrine Disruptor Screening

Optimal Scientific and Industrial Use Cases for Esaft Based on Verified Differentiation


Functional Estrogen Receptor Profiling in Breast Cancer Biopsies Using Fluorescence Microscopy

Esaft is optimally deployed for distinguishing functionally competent from non-functional estrogen receptor pools in fresh human breast cancer tissue. As demonstrated by Barrows et al., temperature-dependent nuclear uptake of Esaft correlates with standard DCC radioligand assay results but uniquely requires an intact ER translocation mechanism [1]. This scenario leverages Esaft's ability to serve as a functional probe that discriminates receptor machinery integrity, providing clinically relevant stratification beyond total receptor quantification. Procurement justification: No other fluorescent estradiol conjugate has been validated for this specific functional discrimination assay.

Dual-Purpose Studies of Local Estradiol Metabolism in Bone or Endometrial Tissue

In bone biology or endometrial research where both estrogen receptor visualization and local estradiol-to-estrone conversion are relevant, Esaft provides a single-reagent solution. Its 17β-HSD2 inhibitory activity (IC₅₀ = 104 nM in human placental microsomes) enables modulation of local E2 metabolism while the fluorescein moiety allows simultaneous visualization of ER distribution [1][2]. This eliminates the need for separate enzyme inhibitor and fluorescent probe compounds, reducing experimental variables and reagent costs. Procurement justification: Esaft is the only commercially available compound combining 17β-HSD2 inhibition with intrinsic ER-targeting fluorescence.

Fluorescence Polarization-Based Competitive Binding Assays Requiring Multi-Endpoint Readouts

For laboratories running ER competitive binding assays where additional metabolic endpoints are desired, Esaft enables FP-based binding measurement followed by assessment of 17β-HSD2 activity in the same experimental system [1]. While 17α-fluorescein conjugates offer well-characterized FP binding parameters (Kd = 10.4 nM, Hill coefficient = 1.63), Esaft's 17β-linkage and hexyl-thiourea spacer provide receptor binding competence alongside enzyme inhibition—a dual functionality not available from 17α-linked probes [2]. Procurement justification: Esaft is preferred when experimental workflows require both ER binding characterization and 17β-HSD2 activity modulation in a single reagent.

Anti-Estradiol Antibody Development and Characterization via Fluorescence Polarization Immunoassays

Esaft's chemical lineage as a fluorescein-labeled estradiol derivative with a 1:1 fluorescein:estradiol molar ratio makes it suitable for anti-estradiol antibody characterization by fluorescence polarization, as established by Dandliker et al. [1]. The binding of fluorescent estradiol derivatives to anti-estradiol antibody is inhibited by estradiol and diethylstilbestrol, enabling competitive immunoassay development. Esaft's specific succinylaminohexyl-thiourea linker provides spatial separation between the steroid hapten and fluorophore, potentially reducing steric interference with antibody binding compared to shorter-linker conjugates. Procurement justification: Esaft's linker architecture is specifically engineered for optimal antibody accessibility, a design feature not universally present in other fluorescein-estradiol conjugates.

Application
Selection Property
Validation Focus
Functional ER profiling in breast cancer biopsies
Intact-cell nuclear translocation probe
Nuclear uptake vs. total receptor quantification
Local estradiol metabolism studies in bone/endometrium
Single-reagent dual ER visualization & 17β-HSD2 inhibition
17β-HSD2 activity modulation & ER distribution co-assessment
Competitive binding assays with multi-endpoint readouts
Fluorescence polarization competence + enzyme inhibition
Binding characterization & metabolic endpoint integration
Anti-estradiol antibody development & immunoassay
Optimal hapten-fluorophore spatial separation via hexyl-thiourea linker
Antibody binding interference review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esaft

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.